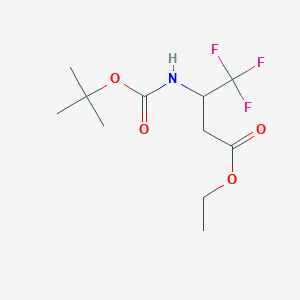

Ethyl 3-((tert-butoxycarbonyl)amino)-4,4,4-trifluorobutanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“Ethyl 3-((tert-butoxycarbonyl)amino)-4,4,4-trifluorobutanoate” is a chemical compound. It is one of the key precursors for the total synthesis of tyroscherin and photo-activatable tyroscherin-based affinity reagent used for identification of tyroscherin binding proteins . The compound is a pale-yellow to yellow-brown liquid .

Synthesis Analysis

The synthesis of this compound involves complex organic reactions. For instance, tert-butyloxycarbonyl-protected amino acid ionic liquids have been used in dipeptide synthesis . The erythro (±) isomer has been obtained in excellent yield (93%) using sodium borohydride in methanol at -40°C .Molecular Structure Analysis

The molecular structure of “Ethyl 3-((tert-butoxycarbonyl)amino)-4,4,4-trifluorobutanoate” can be represented by the InChI code: 1S/C10H19NO4/c1-5-14-8 (12)6-7-11-9 (13)15-10 (2,3)4/h5-7H2,1-4H3, (H,11,13) .Physical And Chemical Properties Analysis

The compound is a pale-yellow to yellow-brown liquid . Its molecular weight is 217.27 . It should be stored in a sealed container in a dry environment at 2-8°C .Scientific Research Applications

Dipeptide Synthesis

tert-Butyloxycarbonyl-protected amino acid ionic liquids have been used in dipeptide synthesis . These ionic liquids, derived from commercially available tert-butoxycarbonyl-protected amino acids (Boc-AAILs), were used as the starting materials in dipeptide synthesis with commonly used coupling reagents .

Organic Synthesis

The multiple reactive groups of amino acid ionic liquids (AAILs) can cause unwanted reactions in selective or multistep organic synthesis . By using Boc-protected amino acids, the reactive side chain and N-terminus are chemically protected, expanding the applicability of AAILs .

Peptide Synthesis

Ionic liquids have been broadly used in peptide synthesis as synthetic support, cleavage reagent, and solvents . The use of Boc-protected amino acids could potentially enhance the efficiency of peptide synthesis .

4. Deprotection of Boc Amino Acids and Peptides A method for high-temperature Boc deprotection of amino acids and peptides in a phosphonium ionic liquid has been described . This method demonstrated a beneficial effect and extended the possibility for extraction of water-soluble polar organic molecules using ionic liquids .

Recycling in Model Reactions

A recovery test indicated that the [emim] [Boc-Ala] can be recycled at least four times in the model reaction .

Future Directions

Mechanism of Action

Target of Action

It’s known that tert-butoxycarbonyl (boc) protected amino acids, which this compound is a derivative of, are commonly used in peptide synthesis .

Mode of Action

The compound, being a Boc-protected amino acid derivative, likely interacts with its targets by serving as a building block in peptide synthesis. The Boc group serves to protect the amino group during synthesis, preventing unwanted side reactions . The Boc group can be removed under acidic conditions, revealing the amino group for further reactions .

Biochemical Pathways

The compound is likely involved in the biochemical pathway of peptide synthesis. In this process, the compound, as a Boc-protected amino acid, is coupled with other amino acids or peptides to form larger peptide chains. The Boc group ensures that the amino group of the amino acid remains unreacted until it is intentionally deprotected .

Result of Action

The primary result of the action of Ethyl 3-((tert-butoxycarbonyl)amino)-4,4,4-trifluorobutanoate is likely the formation of peptides through peptide synthesis. The compound, serving as a building block, contributes to the formation of peptide bonds, leading to larger peptide or protein structures .

Action Environment

The action of Ethyl 3-((tert-butoxycarbonyl)amino)-4,4,4-trifluorobutanoate, like many chemical reactions, can be influenced by various environmental factors such as temperature, pH, and solvent conditions. For instance, the deprotection of the Boc group is typically performed under acidic conditions . Furthermore, the compound is reported to be soluble in common organic solvents, which can influence its reactivity and stability .

properties

IUPAC Name |

ethyl 4,4,4-trifluoro-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18F3NO4/c1-5-18-8(16)6-7(11(12,13)14)15-9(17)19-10(2,3)4/h7H,5-6H2,1-4H3,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZONGJNNSYPZTLQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(C(F)(F)F)NC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18F3NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,6-dichloro-N-[2-(1H-indol-3-yl)-2-phenylethyl]pyridine-2-carboxamide](/img/structure/B2753890.png)

![1-[(1-methanesulfonyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-methylpiperidine](/img/structure/B2753892.png)

![2-Methyl-4-[[4-(6-phenylpyridazin-3-yl)piperazin-1-yl]methyl]-1,3-oxazole](/img/structure/B2753898.png)

![N-(6-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cyclohexanecarboxamide](/img/structure/B2753899.png)

![6-(4-methoxyphenyl)-3-methyl-N-(thiazol-2-yl)imidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2753904.png)

![N-[(1-benzyl-5-oxopyrrolidin-3-yl)methyl]-2-{1,8-diethyl-1H,3H,4H,9H-pyrano[3,4-b]indol-1-yl}acetamide](/img/structure/B2753908.png)